Magnesium hypophosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium hypophosphite, with the chemical formula Mg(H₂PO₂)₂, is a white crystalline compound known for its high thermal and chemical stability. It is soluble in water but insoluble in alcohol and ether. This compound has garnered attention due to its various applications in different fields, including medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium hypophosphite can be synthesized through the neutralization of hypophosphorous acid with magnesium oxide or magnesium hydroxide. The reaction typically involves the following steps: [ \text{MgO} + 2\text{H}_3\text{PO}_2 \rightarrow \text{Mg(H}_2\text{PO}_2\text{)}_2 + \text{H}_2\text{O} ] The precipitate formed is then separated and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-quality raw materials and precise temperature control are crucial for the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium hypophosphite undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent in several chemical processes.

Common Reagents and Conditions:

Reducing Agent: Hypophosphorous acid can be used as a reducing agent for the conversion of aromatic and aliphatic diselenides to the corresponding selenols.

Oxidizing Agent: Cerium (IV) in the presence of a strong acid can oxidize hypophosphorous acid to form cerium (IV) hypophosphite complex ions.

Major Products:

Reduction Products: Selenols from diselenides.

Oxidation Products: Magnesium phosphate and other oxidized phosphorus compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nutrient Supplement:

Magnesium hypophosphite serves as an important nutrient supplement in agriculture, providing essential magnesium and phosphorus to plants. It enhances plant growth, root development, and stress tolerance, ultimately improving crop yield and quality. The compound is particularly beneficial in soils deficient in these nutrients.

Fertilizer Use:

As a fertilizer, this compound improves photosynthesis and overall plant health. Its application has been shown to enhance the nutritional profile of crops, making it a valuable addition to agricultural practices aimed at sustainable farming.

Medical Applications

Veterinary Medicine:

In veterinary practices, this compound is utilized to correct metabolic disturbances related to deficiencies in magnesium and phosphorus. It is often combined with calcium borogluconate to effectively treat conditions such as hypocalcemia. For instance, a study demonstrated that cows receiving intravenous this compound showed significant increases in serum magnesium levels and improvements in phosphorus metabolism .

Case Study - Hypophosphatemia:

A notable case involved a 56-year-old male patient with recurrent hypophosphatemia leading to osteomalacia. While this case did not directly involve this compound, it highlighted the importance of maintaining adequate phosphorus levels for bone health. The treatment regimen included phosphate supplementation, emphasizing the relevance of phosphorus metabolism in clinical settings.

Industrial Applications

Flame Retardant:

this compound is widely used as a flame retardant in plastics, textiles, and construction materials. When exposed to heat, it decomposes into magnesium oxide and phosphorous acid, creating a protective layer that prevents the spread of flames. This property makes it invaluable in industries where fire safety is paramount .

Antioxidant Properties:

The compound exhibits antioxidative properties that are beneficial in preserving food and pharmaceuticals. It can scavenge free radicals and prevent oxidative damage to cells and tissues, thereby extending the shelf life of products .

Synthesis of this compound

This compound can be synthesized by the reaction of magnesium oxide or magnesium hydroxide with hypophosphorous acid. The chemical reaction can be represented as follows:MgO+H3PO2→Mg H2PO2)2+H2OThis synthesis process is crucial for producing the compound for various applications.

Case Study - Veterinary Applications

In veterinary medicine, this compound has been administered during calcium supplementation protocols to manage mineral deficiencies effectively. Its use has shown to mitigate adverse effects such as anorexia and hypercalcemia when combined appropriately with other treatments .

Clinical Study - Serum Concentration Effects

A study conducted on cows evaluated the impact of intravenous administration of this compound on serum concentrations of inorganic phosphorus and magnesium. Key findings included:

Wirkmechanismus

Magnesium hypophosphite is often compared with other metal hypophosphites such as:

- Aluminum hypophosphite (Al(H₂PO₂)₃)

- Cerium hypophosphite (Ce(H₂PO₂)₃)

- Sodium hypophosphite (NaH₂PO₂)

Uniqueness:

- Thermal Stability: this compound exhibits higher thermal stability compared to some other metal hypophosphites .

- Solubility: It is more soluble in water than aluminum hypophosphite but less soluble than sodium hypophosphite .

- Applications: While all hypophosphites are used as reducing agents, this compound’s unique properties make it particularly suitable for applications in medicine and agriculture .

Vergleich Mit ähnlichen Verbindungen

- Aluminum hypophosphite

- Cerium hypophosphite

- Sodium hypophosphite

- Calcium hypophosphite

Magnesium hypophosphite stands out due to its balanced properties of solubility, stability, and reactivity, making it a versatile compound in various scientific and industrial applications .

Biologische Aktivität

Magnesium hypophosphite (Mg(H₂PO₂)₂) is a compound that has garnered attention for its potential biological activities, particularly in veterinary medicine and its applications in treating various metabolic disturbances. This article explores the biological activity of this compound, including its effects on serum concentrations, its role in nutrient supplementation, and case studies highlighting its clinical significance.

Overview of this compound

This compound is a salt formed from magnesium and hypophosphorous acid. It has been used primarily as a veterinary supplement to address deficiencies in magnesium and phosphorus, which are critical for various physiological functions. In human medicine, while its use has diminished over the years, it was historically employed as a tonic and is noted for its antimicrobial properties .

Serum Concentration Effects

A study conducted on cows evaluated the impact of intravenous this compound on serum concentrations of inorganic phosphorus and magnesium. The experiment involved twelve clinically healthy cows divided into groups receiving either rapid or slow intravenous infusions of calcium borogluconate with or without this compound. Key findings included:

- Increased Serum Magnesium : All cows receiving this compound showed a significant increase in serum magnesium levels post-treatment .

- Inorganic Phosphorus Levels : Cows that received rapid infusions with this compound exhibited a significant decrease in serum inorganic phosphorus levels 3-4 hours after treatment, while those without the compound did not show significant changes .

These results indicate that this compound may influence the metabolism of phosphorus and magnesium, potentially aiding in correcting deficiencies.

Nutritional Supplementation

This compound is extensively used in veterinary practices as a supplement for correcting metabolic disturbances related to deficiencies in magnesium and phosphorus. Its combination with calcium borogluconate has been particularly effective in treating conditions like hypocalcemia associated with these deficiencies .

Case Studies

- Case Study on Hypophosphatemia : A 56-year-old male patient presented recurrent hypophosphatemia leading to osteomalacia. The treatment regimen included phosphate supplementation, which highlighted the importance of maintaining adequate phosphorus levels for bone health. While this case did not directly involve this compound, it underscores the relevance of phosphorus metabolism in clinical settings .

- Veterinary Applications : In veterinary medicine, this compound has been utilized to manage conditions related to mineral deficiencies. For instance, its administration during calcium supplementation protocols has shown to mitigate adverse effects such as anorexia and hypercalcemia when combined appropriately .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds used for similar purposes:

| Compound | Effect on Serum Magnesium | Effect on Serum Phosphorus | Clinical Application |

|---|---|---|---|

| This compound | Increased | Decreased | Treatment of metabolic disturbances |

| Calcium Borogluconate | Increased | Increased | Treatment of hypocalcemia |

| Sodium Phosphate | Variable | Increased | General phosphate supplementation |

Eigenschaften

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

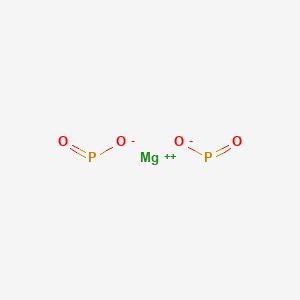

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-33-3 |

Source

|

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.